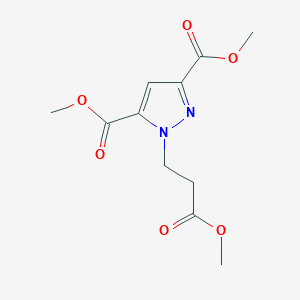
dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three carbon atoms. It also contains methoxy and carboxylate groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The methoxy and carboxylate groups could be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring substituted with a methoxy group and a carboxylate group. The exact 3D structure would depend on the specific locations of these substitutions on the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate group. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and methoxy groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
- Anti-inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound due to its unique chemical structure. It may inhibit specific pathways involved in inflammation, making it a candidate for drug development .
- Antioxidant Properties : Dimethyl 1-(3-methoxy-3-oxopropyl)pyrazole-3,5-dicarboxylate has shown antioxidant activity, which could be relevant for combating oxidative stress-related diseases .
- Borinic Acid Derivatives : The compound’s functional groups make it suitable for synthetic chemistry. Recent advances in borinic acid synthesis have utilized similar structures, and this compound could contribute to such efforts .
- Phosphonate Compounds : Michaelis–Arbuzov reactions involving related compounds have been used to create phosphonates. Dimethyl 1-(3-methoxy-3-oxopropyl)pyrazole-3,5-dicarboxylate might find applications in this context .
- Nanomaterials : Researchers have investigated the self-assembly behavior of similar molecules. Dimethyl 1-(3-methoxy-3-oxopropyl)pyrazole-3,5-dicarboxylate could be part of nanoscale materials with tailored properties .
- Photosensitizers : The compound’s aromatic structure suggests potential as a photosensitizer in PDT. Researchers explore its ability to generate reactive oxygen species upon light activation for targeted cancer therapy .
- Pesticide Development : The compound’s structural features may be relevant for designing novel pesticides. Researchers investigate its efficacy against specific pests or pathogens .
- Sensor Platforms : Dimethyl 1-(3-methoxy-3-oxopropyl)pyrazole-3,5-dicarboxylate could serve as a recognition element in chemical sensors. Its interactions with analytes might lead to sensitive and selective detection methods .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Nanotechnology
Photodynamic Therapy (PDT)
Agrochemicals and Pest Control
Analytical Chemistry and Sensors
Mecanismo De Acción
Mode of Action
The presence of a methoxy group in its structure suggests that it may act as an electron-donating group, potentially influencing the compound’s interactions with its targets .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with the hippo signaling pathway, which plays a crucial role in cell proliferation and tumorigenesis .
Pharmacokinetics
The presence of the methoxy group could potentially influence its pharmacokinetic properties, as methoxy groups are known to affect the solubility and permeability of compounds .
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 1-(3-methoxy-3-oxopropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-17-9(14)4-5-13-8(11(16)19-3)6-7(12-13)10(15)18-2/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPKASDGQLLHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=CC(=N1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)
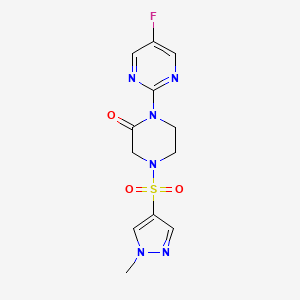
![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)
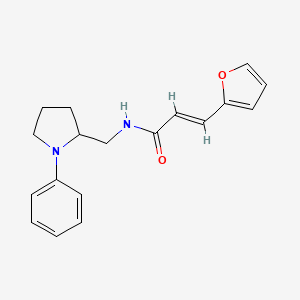
![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)
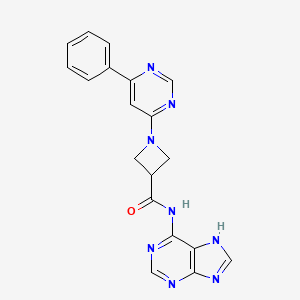

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)
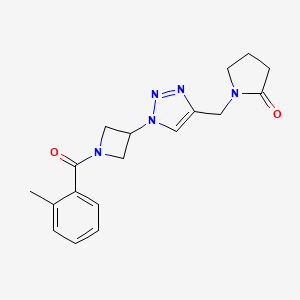
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)